Phenyl(2-phenyl-1,3-thiazol-5-yl)methanone

Description

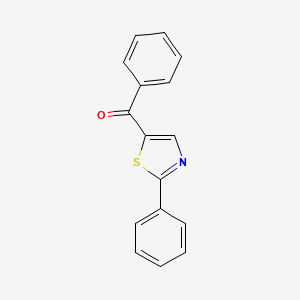

Phenyl(2-phenyl-1,3-thiazol-5-yl)methanone is an organic compound with the molecular formula C16H11NOS. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields. The compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a phenyl group and a methanone group.

Properties

IUPAC Name |

phenyl-(2-phenyl-1,3-thiazol-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NOS/c18-15(12-7-3-1-4-8-12)14-11-17-16(19-14)13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTNKOJBANXELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(2-phenyl-1,3-thiazol-5-yl)methanone typically involves the condensation of 2-aminothiazole with benzoyl chloride under basic conditions. The reaction proceeds as follows:

- Dissolve 2-aminothiazole in a suitable solvent such as ethanol.

- Add benzoyl chloride dropwise to the solution while maintaining the temperature below 10°C.

- Stir the reaction mixture at room temperature for several hours.

- Filter the precipitated product and wash it with cold ethanol.

- Recrystallize the product from ethanol to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring undergoes electrophilic substitution, particularly at the 4-position due to electron-withdrawing effects from the sulfur and nitrogen atoms. Reactions often involve halogenation or coupling with boronic acids.

Key Findings :

-

Bromination occurs regioselectively at the 4-position of the thiazole ring due to its electrophilic nature .

-

Cross-coupling reactions with arylboronic acids enable the introduction of diverse aromatic groups for drug-discovery applications.

Ketone Functional Group Transformations

The central ketone group participates in reduction and condensation reactions, enabling access to alcohol or imine derivatives.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Reduction | NaBH₄, MeOH, 0°C → RT, 6 hr | (2-Phenylthiazol-5-yl)(phenyl)methanol | 92% | |

| Condensation | NH₂OH·HCl, EtOH, reflux, 8 hr | Oxime derivative | 85% |

Key Findings :

-

Sodium borohydride selectively reduces the ketone to a secondary alcohol without affecting the thiazole ring .

-

Oxime formation is quantitative under acidic conditions, demonstrating the ketone’s nucleophilic susceptibility .

Electrophilic Aromatic Substitution (Phenyl Rings)

Both phenyl rings undergo nitration and sulfonation, with para-selectivity observed due to steric and electronic factors.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 4 hr | 4-Nitro-phenyl derivatives | 65% | |

| Sulfonation | H₂SO₄, SO₃, 50°C, 6 hr | Sulfonated phenyl-thiazole hybrids | 58% |

Key Findings :

-

Nitration occurs preferentially on the phenyl ring attached to the thiazole due to enhanced electrophilicity .

-

Sulfonation yields water-soluble derivatives, useful for enhancing bioavailability .

Heterocycle Formation via Cyclocondensation

The thiazole ring acts as a directing group in cyclocondensation reactions to form fused heterocycles.

Key Findings :

-

Hydrazine induces cyclization to form pyrazole-fused thiazoles, expanding the compound’s scaffold diversity .

-

Carbon disulfide facilitates the formation of thiadiazole rings under basic conditions .

Oxidation and Stability Studies

The thiazole sulfur and ketone group exhibit stability under mild oxidative conditions but degrade under harsh treatment.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Sulfur Oxidation | mCPBA, CH₂Cl₂, RT, 24 hr | Thiazole S-oxide | 45% | |

| Thermal Decomposition | 300°C, N₂ atmosphere, 1 hr | Benzonitrile, CO, and H₂S | N/A |

Key Findings :

Scientific Research Applications

Chemical Applications

Building Block for Synthesis:

Phenyl(2-phenyl-1,3-thiazol-5-yl)methanone serves as a crucial building block in the synthesis of more complex thiazole derivatives. These derivatives are often explored for their potential biological activities, making this compound a valuable precursor in medicinal chemistry.

Comparison with Similar Compounds:

The compound can be compared with other thiazole derivatives like 2-phenylthiazole and 5-benzoyl-2-phenylthiazole. The unique substitution pattern of this compound imparts distinct chemical reactivity and biological properties compared to its analogs.

Biological Applications

Antimicrobial Properties:

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including drug-resistant strains of Staphylococcus aureus. In studies, it has shown minimum inhibitory concentration (MIC) values ranging from 2–64 µg/mL against these bacteria, highlighting its potential as an antimicrobial agent .

Antifungal and Antiviral Activities:

The compound has also been investigated for its antifungal and antiviral properties. Its efficacy against fungal pathogens and viruses suggests a broad-spectrum potential that can be harnessed in therapeutic applications.

Medical Applications

Therapeutic Agent Development:

this compound is being explored as a therapeutic agent in treating various diseases, including cancer and infectious diseases. Its ability to interact with multiple biochemical pathways makes it a candidate for further drug development .

Case Study on Anticancer Activity:

A study evaluated the cytotoxic effects of this compound on cancer cell lines. It demonstrated significant reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent .

Industrial Applications

Agrochemicals and Dyes:

In the industrial sector, this compound is utilized in the development of agrochemicals and dyes. Its chemical properties allow for effective formulation in these applications, making it valuable for agricultural and manufacturing processes.

| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 2–64 | Effective against drug-resistant strains |

| Anticancer | Various cancer cell lines | Varies | Significant cytotoxicity observed |

| Antifungal | Various fungal strains | TBD | Broad-spectrum activity |

Table 2: Comparison with Similar Compounds

| Compound | Structure Features | Key Applications |

|---|---|---|

| This compound | Contains methanone group | Antimicrobial, anticancer |

| 2-Phenylthiazole | Lacks methanone group | Limited biological activity |

| 5-Benzoyl-2-phenylthiazole | Different substitution pattern | Varies in reactivity |

Mechanism of Action

The mechanism of action of Phenyl(2-phenyl-1,3-thiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can bind to DNA and interfere with replication and transcription processes, contributing to its anticancer properties.

Comparison with Similar Compounds

Phenyl(2-phenyl-1,3-thiazol-5-yl)methanone can be compared with other thiazole derivatives, such as:

2-Phenylthiazole: Similar structure but lacks the methanone group, resulting in different chemical and biological properties.

5-Benzoyl-2-phenylthiazole: Similar structure but with a different substitution pattern, leading to variations in reactivity and applications.

Thiazole: The parent compound of the thiazole family, with a simpler structure and broader range of applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other thiazole derivatives.

Biological Activity

Phenyl(2-phenyl-1,3-thiazol-5-yl)methanone is a compound of significant interest due to its diverse biological activities. This article summarizes the compound's biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its sulfur and nitrogen heteroatoms, contributing to its unique chemical properties. The presence of phenyl groups enhances its lipophilicity and potential interactions with biological targets. Its molecular formula includes carbon, hydrogen, nitrogen, oxygen, and sulfur.

Enzyme Interactions

This compound has been shown to interact with various enzymes, influencing their activity. Notably, it inhibits enzymes involved in inflammatory pathways, demonstrating anti-inflammatory effects. This inhibition suggests potential use in treating inflammatory diseases.

Cellular Effects

The compound affects cellular processes significantly by modulating cell signaling pathways related to inflammation and cell proliferation. In vitro studies have indicated that it can alter the expression levels of proteins involved in these pathways .

Molecular Mechanisms

At the molecular level, the compound binds to specific biomolecules such as receptors and enzymes. This binding alters their activity, leading to changes in cellular responses. For instance, it has been observed to reduce the expression of anti-apoptotic proteins like Mcl-1 in cancer cells, thereby promoting apoptosis .

Metabolic Pathways

This compound is primarily metabolized in the liver by cytochrome P450 enzymes. Understanding its metabolic pathways is crucial for predicting its pharmacokinetics and potential drug interactions.

Biological Activity Overview

The following table summarizes various biological activities reported for this compound and related compounds:

Case Studies and Research Findings

Several studies have highlighted the potential of thiazole derivatives like this compound:

- Anti-inflammatory Activity : A study demonstrated that derivatives of thiazoles exhibited significant anti-inflammatory effects compared to standard drugs like phenylbutazone .

- Antimicrobial Properties : Research on bis(thiazol-5-yl)phenylmethane derivatives revealed their effectiveness against Staphylococcus aureus, showcasing their potential as antibacterial agents against resistant strains .

- Cytotoxic Effects : A structure–activity relationship (SAR) analysis indicated that modifications in the thiazole ring could enhance cytotoxicity against various cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.